Cas no 57688-35-4 (4-[3,5-Bis(trifluoromethyl)phenoxy]aniline)
![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline structure](https://ja.kuujia.com/scimg/cas/57688-35-4x500.png)
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline 化学的及び物理的性質
名前と識別子
-
- 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline
- HMS563N16
- MFCD00662561
- NVVAZFXYMGPKBC-UHFFFAOYSA-N
- BRD-K01784484-001-01-6
- SCHEMBL1284319
- AKOS025310428
- 4-Amino-3',5'-bis(trifluoromethyl)diphenyl ether
- 4-(3,5-Bis(trifluoromethyl)phenoxy)aniline
- 4-[3,5-bis-(Trifluoromethyl)phenoxy]aniline
- 57688-35-4
- 4-(3,5-bis(trifluoromethyl)phenoxy)benzenamine
- DTXSID80372414
- Maybridge1_007870
- PS-7042
- DB-053084
- SB82652
-
- MDL: MFCD00662561
- インチ: InChI=1S/C14H9F6NO/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)22-11-3-1-10(21)2-4-11/h1-7H,21H2
- InChIKey: NVVAZFXYMGPKBC-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 321.05900
- どういたいしつりょう: 321.05883288g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- ゆうかいてん: 64-66
- PSA: 35.25000
- LogP: 5.67990
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC4722-1g |
4-Amino-3',5'-bis(trifluoromethyl)diphenyl ether |
57688-35-4 | 95+% | 1g |
£60.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-507047-1 g |
4-Amino-3′,5′-bis(trifluoromethyl)diphenyl ether, |
57688-35-4 | 1g |
¥241.00 | 2023-06-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-507047-1g |
4-Amino-3′,5′-bis(trifluoromethyl)diphenyl ether, |
57688-35-4 | 1g |
¥241.00 | 2023-09-05 | ||
abcr | AB148114-1g |
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline, 95%; . |
57688-35-4 | 95% | 1g |
€146.60 | 2025-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582357-1g |
4-(3,5-Bis(trifluoromethyl)phenoxy)aniline |
57688-35-4 | 98% | 1g |
¥145.00 | 2024-05-08 | |
Crysdot LLC | CD12059273-10g |
4-(3,5-Bis(trifluoromethyl)phenoxy)aniline |
57688-35-4 | 97% | 10g |
$422 | 2024-07-24 | |
abcr | AB148114-1 g |
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline, 95%; . |
57688-35-4 | 95% | 1g |
€66.70 | 2023-05-09 |
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
4-[3,5-Bis(trifluoromethyl)phenoxy]anilineに関する追加情報
Professional Introduction to Compound with CAS No. 57688-35-4 and Product Name: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline
The compound with the CAS number 57688-35-4 and the product name 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of bis(trifluoromethyl) groups on the phenyl ring and the linkage to aniline via a phenoxy bridge introduces specific electronic and steric properties that make this molecule a promising candidate for further exploration.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The bis(trifluoromethyl)phenoxy moiety in this compound is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity to biological targets. This feature has been extensively studied in the development of kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The aniline group, on the other hand, contributes to the compound's basicity and potential interaction with acidic pharmacophores in biological systems.
In the context of drug discovery, 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline has been investigated for its potential role in modulating various biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses and cancer progression. The structural motif of this molecule allows for fine-tuning of its pharmacological properties by modifying either the bis(trifluoromethyl)phenoxy or aniline portions, providing a versatile scaffold for medicinal chemists.
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired framework efficiently. The use of trifluoromethylation reagents has become increasingly popular in recent years due to their ability to introduce these valuable substituents with high selectivity.
From a computational chemistry perspective, the molecular properties of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline have been extensively modeled using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into the compound's electronic structure, dipole moment, and hydrogen bonding capabilities. Such information is crucial for understanding its interactions with biological targets and for optimizing its pharmacokinetic profile.
One of the most exciting aspects of this compound is its potential application in developing next-generation therapeutics. The combination of the bis(trifluoromethyl)phenoxy group with the aniline moiety creates a unique chemical entity that can be tailored for specific therapeutic needs. For instance, modifications to the phenolic oxygen atoms could enhance solubility or improve bioavailability, while changes to the aniline group might alter binding affinity or selectivity.
The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence often leads to improved pharmacological properties such as longer half-life, increased lipophilicity, and enhanced resistance to metabolic degradation. In 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline, these effects are particularly pronounced due to the presence of multiple fluorine atoms in close proximity within the molecule. This arrangement results in significant electronic effects that can influence both reactivity and binding interactions.
Recent advances in high-throughput screening (HTS) technologies have enabled researchers to rapidly test large libraries of compounds for biological activity. 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline has been incorporated into several HTS campaigns aimed at identifying novel lead compounds for various diseases. The results from these screens have been promising, revealing potential therapeutic applications that warrant further investigation.
In conclusion,4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS No. 57688-35-4) represents a compelling example of how structural modifications can lead to novel pharmacological entities with significant therapeutic potential. The unique combination of fluorinated aromatic groups and aniline functionality provides a rich foundation for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely that it will play an important role in shaping future advancements in medicinal chemistry.
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